
3,4,5-Trimethoxybenzaldehyde-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzaldehyde-13C3: is an isotopically labeled compound where three carbon atoms in the benzaldehyde structure are replaced with carbon-13 isotopes. This compound is a derivative of 3,4,5-Trimethoxybenzaldehyde, which is an organic compound categorized as a trisubstituted aromatic aldehyde. The molecular formula for this compound is C73H12O4, and it is primarily used in scientific research for tracing and studying metabolic pathways .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzaldehyde-13C3 is a derivative of 3,4,5-Trimethoxybenzaldehyde . It is primarily used as an intermediate in the synthesis of various pharmaceutical drugs . The compound’s primary targets are the biochemical pathways involved in these syntheses .
Mode of Action
It is known that it can be used in organic synthesis reactions as a starting material for aromatic aldehydes . This suggests that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
This compound is involved in the synthesis of various pharmaceutical drugs, including those used for the study of bacterial infections . It is also known to show anti-Candida efficacy and inhibit adhesion and biofilms , suggesting that it may affect the biochemical pathways related to these processes.
Pharmacokinetics
It is known that the compound is soluble in organic solvents like ethanol, methanol, and ether, but insoluble in water . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific pharmaceutical drugs it is used to synthesize . For instance, when used in the synthesis of drugs for bacterial infections, it may contribute to the antibacterial effects of these drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments than in aqueous ones . Additionally, safety measures should be taken when handling this compound, including wearing gloves, protective eyewear, and lab clothing, and ensuring good ventilation .
Biochemical Analysis
Biochemical Properties
It is known that the parent compound, 3,4,5-Trimethoxybenzaldehyde, is used as an intermediate in the synthesis of various pharmaceutical drugs
Cellular Effects
Given its use in proteomics research , it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is synthesized from 3,4,5-trimethoxybenzyl bromide and ^13C-labeled benzaldehyde, typically under acidic conditions .
Transport and Distribution
It is soluble in organic solvents such as ethanol, methanol, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 3,4,5-Trimethoxybenzaldehyde-13C3 can be synthesized from 3,4,5-Trimethoxybenzyl alcohol.
Industrial Production Methods: On an industrial scale, the compound can be synthesized from p-cresol. The process involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid
Reduction: 3,4,5-Trimethoxybenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of pharmaceutical drugs such as trimethoprim, cintriamide, roletamide, trimethoquinol, and trimazosin .
- Employed in the synthesis of psychedelic phenethylamines .
Biology:
Medicine:
- Acts as a precursor in the synthesis of drugs used to treat bacterial infections and other medical conditions .
Industry:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: The non-isotopically labeled version of the compound, used in similar applications but without the tracing capabilities provided by carbon-13 isotopes.
3,4-Dimethoxybenzaldehyde: A related compound with two methoxy groups, used in the synthesis of various pharmaceuticals.
2,4,6-Trimethoxybenzaldehyde: Another trisubstituted aromatic aldehyde with methoxy groups at different positions, used in organic synthesis.
Uniqueness:
- The presence of carbon-13 isotopes in 3,4,5-Trimethoxybenzaldehyde-13C3 makes it unique for use in metabolic studies and tracing experiments. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways, providing valuable insights into biochemical processes.
Properties
CAS No. |
1346605-09-1 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
199.179 |
IUPAC Name |
3,4,5-tri(methoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1+1,2+1,3+1 |
InChI Key |
OPHQOIGEOHXOGX-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=O |
Synonyms |
3,4,5-Trimethoxy-benzaldehyde-13C3; NSC 16692-13C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


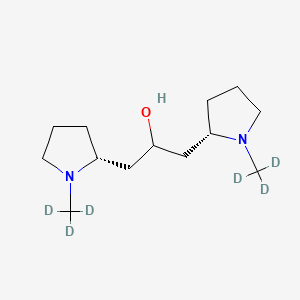
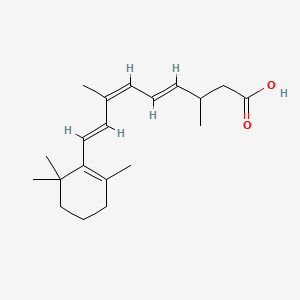
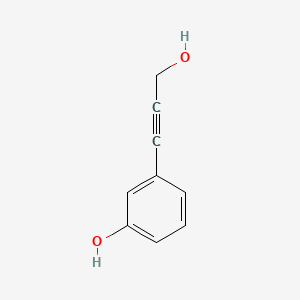
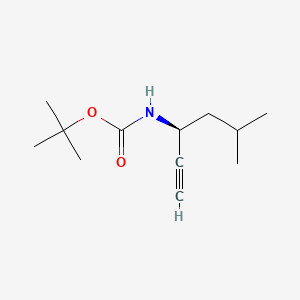
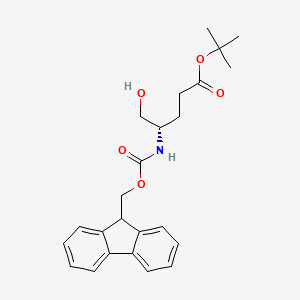
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)
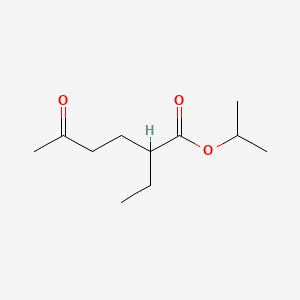
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
